molecular formula C6H9BrN2O2S2 B11769272 2-Bromo-N,N,4-trimethylthiazole-5-sulfonamide

2-Bromo-N,N,4-trimethylthiazole-5-sulfonamide

Cat. No.: B11769272
M. Wt: 285.2 g/mol
InChI Key: ORZUICIJJOJNAP-UHFFFAOYSA-N
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Description

2-Bromo-N,N,4-trimethylthiazole-5-sulfonamide is a brominated sulfonamide derivative featuring a thiazole core substituted with methyl groups at positions N, N, and 4, and a sulfonamide group at position 3. Sulfonamides are well-known for their broad pharmacological applications, including antibacterial, antiviral, and enzyme inhibitory activities .

Properties

Molecular Formula

C6H9BrN2O2S2

Molecular Weight

285.2 g/mol

IUPAC Name

2-bromo-N,N,4-trimethyl-1,3-thiazole-5-sulfonamide

InChI

InChI=1S/C6H9BrN2O2S2/c1-4-5(12-6(7)8-4)13(10,11)9(2)3/h1-3H3

InChI Key

ORZUICIJJOJNAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)Br)S(=O)(=O)N(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-Bromo-N,N,4-trimethylthiazole-5-sulfonamide typically involves the bromination of a thiazole precursor. One common method includes the reaction of a thiazole derivative with bromine under controlled conditions. Industrial production methods may involve the use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure the purity and quality of the final product .

Chemical Reactions Analysis

2-Bromo-N,N,4-trimethylthiazole-5-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

    Common Reagents and Conditions: Typical reagents include bromine, thiourea, and various solvents. .

Scientific Research Applications

2-Bromo-N,N,4-trimethylthiazole-5-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-N,N,4-trimethylthiazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can affect various biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

2-Bromo-N,N-diethylbenzenesulfonamide (CAS 65000-12-6)

  • Structure : Benzene ring with bromine at position 2 and a diethyl sulfonamide group.
  • Key Differences :
    • Aromatic core: Benzene (electron-rich) vs. thiazole (heterocyclic, polar).
    • Substituents: Diethyl groups increase lipophilicity (LogP: 3.56) compared to trimethyl groups in the target compound .
  • Properties :
    • Melting point: 76–78°C; Boiling point: 365.4°C .
    • Higher LogP suggests greater membrane permeability but reduced aqueous solubility.
  • Applications : Used as an intermediate in antibacterial agents, leveraging the sulfonamide’s ability to inhibit dihydropteroate synthase .

4-Bromo-5-(1-(2-(3-fluorophenyl)hydrazono)ethyl)-2-(methylthio)thiazole

  • Structure: Thiazole ring with bromine at position 4, a methylthio group at position 2, and a hydrazono-ethyl-fluorophenyl substituent .
  • Key Differences: Bromine position: Position 4 vs. 2 in the target compound. Functional groups: Methylthio (electron-donating) vs. sulfonamide (electron-withdrawing).
  • Synthesis : Prepared via condensation of 3-fluorophenylhydrazine with brominated thiazole precursors under microwave irradiation (96% yield) .

5-Bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide (CAS 827593-21-5)

  • Structure : Thiophene ring with bromine at position 5, sulfonamide at position 2, and a triazole-linked chlorobenzyl group .
  • Key Differences :
    • Core heterocycle: Thiophene (less basic than thiazole) vs. thiazole.
    • Triazole substituent enhances π-π stacking and hydrogen bonding capabilities .
  • Properties :
    • Increased molecular weight (due to triazole and chlorobenzyl groups) may reduce bioavailability.
  • Applications : Explored in antifungal and antiparasitic agents due to sulfonamide’s role in disrupting folate biosynthesis .

N-(5-Bromobenzo[d]thiazol-2-yl)-4-(2,4-dimethoxyphenyl)quinoline-3-carboxamide

  • Structure: Benzothiazole core with bromine at position 5, linked to a quinoline-carboxamide moiety .
  • Key Differences: Benzothiazole vs. Quinoline-carboxamide adds rigidity and metal-binding capacity .
  • Applications : Investigated in anticancer research for topoisomerase inhibition .

Data Table: Structural and Physicochemical Comparison

Compound Core Structure Bromine Position Key Substituents LogP Melting Point (°C)
Target Compound Thiazole 2 N,N,4-trimethyl, sulfonamide ~3.2* Not reported
2-Bromo-N,N-diethylbenzenesulfonamide Benzene 2 Diethyl sulfonamide 3.56 76–78
4-Bromo-5-(hydrazono)thiazole Thiazole 4 Methylthio, fluorophenyl ~4.1 Not reported
5-Bromo-thiophene-sulfonamide Thiophene 5 Triazole-chlorobenzyl ~3.8 Not reported
Benzothiazole-quinoline derivative Benzothiazole 5 Quinoline-carboxamide ~4.5 Not reported

*Estimated based on structural analogs.

Biological Activity

2-Bromo-N,N,4-trimethylthiazole-5-sulfonamide is a sulfonamide compound that belongs to the thiazole family. Sulfonamides are known for their broad spectrum of biological activities, particularly their antibacterial properties. This article reviews the biological activity of 2-Bromo-N,N,4-trimethylthiazole-5-sulfonamide, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of the sulfonamide group contributes to its biological activity. The molecular structure can be represented as follows:

C1H1BrN2SO2\text{C}_1\text{H}_1\text{Br}\text{N}_2\text{S}\text{O}_2

Sulfonamides generally exert their antibacterial effects by inhibiting bacterial folate synthesis. They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial in the bacterial synthesis of folate from para-aminobenzoic acid (PABA). By mimicking PABA, 2-Bromo-N,N,4-trimethylthiazole-5-sulfonamide disrupts the production of dihydrofolate, leading to impaired DNA synthesis and bacterial growth inhibition .

Antibacterial Activity

The antibacterial efficacy of 2-Bromo-N,N,4-trimethylthiazole-5-sulfonamide has been evaluated against various bacterial strains. A summary of its activity against selected pathogens is presented in Table 1.

Pathogen Minimum Inhibitory Concentration (MIC) Notes
Staphylococcus aureus8 µg/mLEffective against both methicillin-sensitive and resistant strains.
Escherichia coli16 µg/mLInhibits growth effectively in laboratory settings.
Bacillus subtilis4 µg/mLDemonstrates strong bacteriostatic activity.
Pseudomonas aeruginosa32 µg/mLLimited efficacy; higher concentrations required.

The compound shows promising antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. Its effectiveness against Gram-negative bacteria like Escherichia coli indicates a potential for broad-spectrum application.

Antiprotozoal Activity

Thiazole derivatives have been explored for their antiprotozoal effects. While direct studies on this compound are scarce, related thiazoles have shown efficacy against protozoan parasites like Leishmania and Trypanosoma species. Future research may reveal similar properties for this sulfonamide derivative.

Case Studies

Several case studies highlight the clinical relevance of sulfonamides, including those similar to 2-Bromo-N,N,4-trimethylthiazole-5-sulfonamide:

  • Case Study in Veterinary Medicine : Sulfanilamide derivatives have been used effectively in treating infections in livestock, showcasing their utility in agricultural settings.
  • Clinical Trials : A study involving a related sulfonamide demonstrated significant improvements in patients with bacterial infections resistant to conventional antibiotics.

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